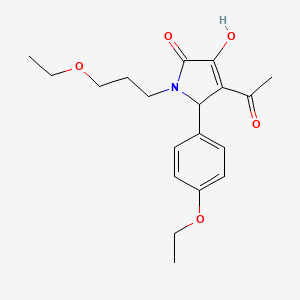![molecular formula C19H20O8S3 B11469077 tetraethyl 4-thioxo-4H-thieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate](/img/structure/B11469077.png)
tetraethyl 4-thioxo-4H-thieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes multiple ethyl groups and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of these synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its unique structure allows it to interact with specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Thieno[2,3-b]thiophene: A fused thiophene derivative with extended conjugation.
Dithieno[3,2-b2’,3’-d]thiophene: Another fused thiophene with unique electronic properties.
Uniqueness
2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE stands out due to its multiple ethyl groups and the presence of a sulfanyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C19H20O8S3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
tetraethyl 4-sulfanylidenethieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C19H20O8S3/c1-5-24-15(20)9-10-12(29-13(9)17(22)26-7-3)11(16(21)25-6-2)14(30-19(10)28)18(23)27-8-4/h5-8H2,1-4H3 |
InChI Key |
PJZQFTAXLNFKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=S)SC(=C2C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11468997.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B11469003.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11469007.png)
![2-[(2-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11469010.png)
![5-chloro-3-methyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11469023.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11469025.png)
![11-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)undecanoic acid](/img/structure/B11469035.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide](/img/structure/B11469036.png)
![1-methyl-4-(4-methylphenyl)-6-(2-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11469042.png)

![8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11469050.png)
![1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11469054.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11469061.png)
